4-(Acetylamino)phenyl 2-iodobenzoate
Description
4-(Acetylamino)phenyl 2-iodobenzoate is an aromatic ester featuring an acetylamino group on the para-position of the phenyl ring and a 2-iodobenzoate moiety. The iodine atom enhances electrophilic reactivity, making it suitable for further functionalization, while the acetylamino group contributes to hydrogen-bonding interactions, which may influence biological activity .
Properties
Molecular Formula |
C15H12INO3 |
|---|---|
Molecular Weight |
381.16 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-iodobenzoate |
InChI |
InChI=1S/C15H12INO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) |
InChI Key |
BBPKWWCILYXNCG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared to three close analogs (Table 1):
4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-iodobenzoate (CID: MFCD00823841)
4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate (CID: 9598834)
4-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate (CID: 9687778)
Key Structural Differences :
- Analog 1: Replaces the acetylamino group with a 4-chlorobenzoyl hydrazone chain.
- Analog 2: Substitutes the acetylamino group with a 4-methylphenoxyacetyl carbohydrazone.
- Analog 3 : Replaces the 2-iodobenzoate with a 2-methylbenzoate and introduces an additional 2-iodobenzoyl amide.
Physical and Chemical Properties
Table 1: Comparative Physical Data
Notes:
- The iodine atom in all compounds increases molecular weight and polarizability.
- The acetylamino group in the target compound may confer higher solubility in polar solvents compared to analogs with bulkier substituents (e.g., chlorobenzoyl in Analog 1) .
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